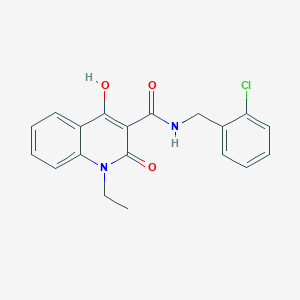

N-(2-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

N-(2-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the 4-hydroxyquinolin-2-one class, characterized by a chlorobenzyl substituent at the carboxamide position.

Properties

CAS No. |

303093-42-7 |

|---|---|

Molecular Formula |

C19H17ClN2O3 |

Molecular Weight |

356.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C19H17ClN2O3/c1-2-22-15-10-6-4-8-13(15)17(23)16(19(22)25)18(24)21-11-12-7-3-5-9-14(12)20/h3-10,23H,2,11H2,1H3,(H,21,24) |

InChI Key |

ODRJXPJTNPWOLI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Hydrazide Intermediate Pathway

An alternative route involves converting the ethyl ester to a hydrazide (11) using hydrazine hydrate in ethanol (90% yield). Condensation with 2-chlorobenzaldehyde in the presence of H₂SO₄ forms a hydrazone, which is reduced to the amide. While this method avoids coupling reagents, it introduces additional steps and lower overall yields (60–70%).

Direct Amidation of Methyl Esters

Methyl esters (e.g., 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) react directly with amines in methanol under reflux. Adapting this for 2-chlorobenzylamine requires prolonged heating (3 hours) but simplifies purification.

Characterization and Analytical Data

Challenges and Optimization Strategies

-

Byproduct Formation : Competing O-alkylation during N1-ethylation is mitigated by using a large excess of NaH and ethyl bromide.

-

Solvent Selection : DMF enhances solubility of intermediates but requires thorough drying to prevent hydrolysis during coupling.

-

Scale-Up Considerations : Batch processing in toluene improves yield reproducibility for the Gould-Jacobs step, reducing DMF-related side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.

Scientific Research Applications

Research indicates that N-(2-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibits a range of biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound has significant antimicrobial activity against various pathogens. For instance, derivatives of similar compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Cytotoxicity

Investigations into the cytotoxic effects reveal that this compound may selectively target cancer cells while sparing normal cells. Compounds with analogous structures have demonstrated promising results against human cancer cell lines.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted on a series of quinoline derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial properties comparable to established antibiotics such as penicillin G and ciprofloxacin. The structure–activity relationship analysis indicated that modifications to the chlorobenzyl group significantly influenced antimicrobial efficacy.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various human cancer cell lines revealed that this compound induced apoptosis in cancer cells while exhibiting low toxicity to normal cells. This suggests its potential as a lead candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved may include signal transduction, gene expression regulation, or metabolic pathways, depending on the compound’s specific activity.

Comparison with Similar Compounds

Analgesic Activity and Toxicity

The following table compares key pharmacological and structural features of the target compound with its closest analogs:

Key Observations :

- Compound 12 (pyridylmethyl analog) is the most extensively studied, with demonstrated high analgesic efficacy and low toxicity. Its 6,7-dimethoxy groups may enhance bioavailability .

- The target compound shares the 4-hydroxyquinolin-2-one core but substitutes the pyridylmethyl group with a chlorobenzyl moiety. Chlorinated aromatic groups are often used to modulate lipophilicity and target binding .

- Benzothiazine derivatives (e.g., N-(5-chloropyridin-2-yl)-amide) highlight the importance of halogenation (Cl) in enhancing potency, though their mechanisms differ .

Structural Modifications and Pharmacokinetic Implications

- Chlorobenzyl vs. Pyridylmethyl analogs may engage in hydrogen bonding via the nitrogen atom, enhancing receptor interactions .

Methoxy Substitutions :

Halogenation Trends :

- Chlorine substituents (e.g., in the target compound and benzothiazine derivatives) are associated with improved binding affinity and metabolic resistance .

Biological Activity

N-(2-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its structure includes a chlorobenzyl moiety and exhibits potential biological activities that are of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure and Properties

The compound has the following molecular formula: C19H17ClN2O3. The structural representation is characterized by the presence of a quinoline core substituted with hydroxyl and carboxamide groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClN2O3 |

| Molecular Weight | 356.80 g/mol |

| SMILES | CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O |

| InChIKey | ODRJXPJTNPWOLI-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness similar to that of established antibiotics. In vitro studies demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Inhibition

Enzymatic assays have shown that this compound can inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has been noted to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells, thereby preventing tumor growth.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To assess the antibacterial properties against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed.

- Results : Zones of inhibition were measured, showing significant antibacterial activity comparable to standard antibiotics.

- : The compound has potential as a new antibacterial agent.

-

Cytotoxicity Assessment :

- Objective : To evaluate the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to determine cell viability.

- Results : IC50 values indicated potent cytotoxicity at low concentrations.

- : this compound may serve as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

- The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:

Core quinoline formation : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are synthesized via cyclization of β-ketoesters under acidic conditions, as demonstrated for analogous structures .

Amide coupling : The 2-chlorobenzyl group is introduced via carboxamide coupling using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl urea) and TEA (triethylamine) to activate the carboxylic acid intermediate .

- Key considerations: Optimize reaction time, solvent (e.g., ethanol or dichloromethane), and stoichiometry to improve yields.

Q. How is the compound’s structural integrity confirmed post-synthesis?

- A combination of analytical techniques is employed:

NMR spectroscopy : Proton and carbon NMR identify functional groups (e.g., 4-hydroxy, 2-oxo, and chlorobenzyl moieties) and verify regiochemistry .

X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and confirms stereochemistry. Programs like SHELXL are standard for refinement .

- Example: Analogous quinoline derivatives show characteristic C=O stretching at ~1680 cm⁻¹ in IR spectra .

Q. What preliminary assays are used to evaluate its bioactivity?

- Antimicrobial testing : Disk diffusion assays (Mueller Hinton agar) and MIC (minimum inhibitory concentration) measurements using microtiter plates are common .

- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) assess interactions with targets like kinases or proteases .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Optimization strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Introduce protecting groups (e.g., tert-butyloxycarbonyl) for sensitive functional groups during coupling .

Q. How to resolve contradictions in crystallographic data between computational models and experimental results?

- Refinement protocols :

Validate hydrogen bonding and torsional angles using SHELXPRO .

Cross-check with DFT (density functional theory) calculations to identify discrepancies in bond lengths or angles .

- Case study: In N-(2-chlorobenzyl) derivatives, deviations >0.05 Å between experimental and computed structures may indicate lattice packing effects .

Q. What mechanistic insights explain its antimicrobial activity against resistant strains?

- Hypothesis testing :

- Membrane disruption : Fluorescence microscopy with propidium iodide assesses bacterial membrane integrity.

- Target inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to penicillin-binding proteins or DNA gyrase .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

- Stability assays :

In vitro : HPLC monitoring of degradation in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours.

Thermal stability : TGA (thermogravimetric analysis) identifies decomposition temperatures.

- Key finding: Quinoline-3-carboxamides typically degrade via hydrolysis of the amide bond under acidic conditions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.